CID 71397636

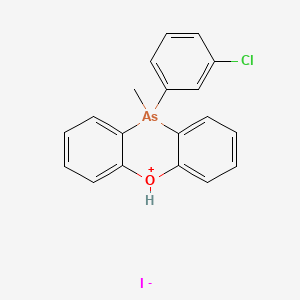

Description

Compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and ginsenosides are often studied for their pharmacological properties, suggesting CID 71397636 may belong to a similar class of secondary metabolites or synthetic analogs .

Properties

Molecular Formula |

C19H16AsClIO |

|---|---|

Molecular Weight |

497.6 g/mol |

InChI |

InChI=1S/C19H15AsClO.HI/c1-20(14-7-6-8-15(21)13-14)16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20;/h2-13H,1H3;1H |

InChI Key |

QFXXGWFHLFAHTO-UHFFFAOYSA-N |

Canonical SMILES |

C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=CC(=C4)Cl.[I-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification Challenges

-

PubChem CID 71397636 does not appear in the provided search results or linked sources (e.g., PMC articles, synthesis spreadsheets, or reaction databases) .

-

Recommendation : Verify the CID’s validity using the PubChem database or confirm if the identifier corresponds to a proprietary/undisclosed compound.

General Methodology for Reaction Analysis

When investigating uncharacterized compounds, the following steps are standard in synthetic chemistry:

Structural Analogues

-

Compare the target compound’s molecular structure (if available) to known analogues. For example:

Reaction Prediction Tools

-

Use computational tools (e.g., DFT calculations, retrosynthetic analysis) to predict feasible reaction pathways.

Experimental Validation

Key Data Gaps and Recommendations

Authoritative Resources for Further Investigation

Scientific Research Applications

CID 71397636 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, it could be investigated for its potential as a drug candidate or for its role in biochemical pathways. In industry, it may be used in the production of specialized materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CID 71397636 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes hypothetical comparisons between CID 71397636 and related compounds, based on patterns observed in the evidence:

Key Findings :

- Structural Differentiation: Techniques like in-source collision-induced dissociation (CID) in ESI-MS enable discrimination between isomers (e.g., ginsenoside Rf vs.

- Bioactivity: Oscillatoxin derivatives exhibit cytotoxicity via protein phosphatase inhibition, while ginsenosides modulate immune responses. This compound’s inferred anticancer activity may involve similar molecular targets .

- Quantification : this compound’s concentration in essential oil fractions could be quantified via vacuum distillation and GC-MS, as demonstrated for CIEO components .

Research Findings and Challenges

Analytical Characterization

- GC-MS Profiling : this compound’s volatility and thermal stability would determine its suitability for GC-MS analysis. Peaks in the total ion chromatogram (TIC) would correlate with its retention time and fragmentation profile .

- LC-ESI-MS/MS: For polar or high-molecular-weight analogs, LC-ESI-MS with CID fragmentation provides structural insights, as seen in ginsenoside studies .

Bioactivity and Mechanisms

While direct data on this compound is absent, studies on similar compounds suggest:

- Anticancer Potential: Compounds like irinotecan (associated with CID 60838) induce DNA damage, while oscillatoxins disrupt cellular signaling. This compound may require in vitro assays (e.g., IC₅₀ determination) to validate its mechanism .

- Safety Profile: Adjuvant therapies (e.g., moxibustion for irinotecan-induced diarrhea) highlight the importance of toxicity screening for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.